molecular formula C20H16N4OS3 B2549537 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 2034473-64-6

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No.: B2549537
CAS No.: 2034473-64-6
M. Wt: 424.56
InChI Key: WZTOFTOHLSTGTE-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16N4OS3 and its molecular weight is 424.56. The purity is usually 95%.
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Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. Its unique structural features, which include imidazo[2,1-b]thiazole and thiazole moieties, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Structural Characteristics

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H16N4OS2
Molecular Weight 372.47 g/mol

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole and thiazole structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazole demonstrate potent cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against MDA-MB231 and HeLa cells .
Compound Cell Line IC50 (µM) Reference
Compound 9MDA-MB2311.61 ± 1.92
Compound 10HeLa1.98 ± 1.22

These findings suggest that the unique arrangement of functional groups in this compound may enhance its binding affinity to specific biological targets, contributing to its anticancer efficacy.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Various thiazole derivatives have been evaluated for their effectiveness against bacterial and fungal strains.

  • Inhibition Zones : The antimicrobial activity was assessed by measuring the diameter of inhibition zones in mm against selected pathogens. For example:
Compound Pathogen Type Inhibition Zone (mm) Reference
Compound AGram-positive bacteria15
Compound BFungi20

These results indicate that the thiazole moiety significantly contributes to the antimicrobial activity of the compound.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, leading to cytotoxic effects through DNA damage and subsequent apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation has been proposed as a mechanism for the anticancer activity of similar compounds.

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

  • A study by Evren et al. (2019) developed novel thiazole derivatives that showed strong selectivity against A549 human lung adenocarcinoma cells with significant IC50 values indicating promising therapeutic candidates .

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS3/c1-12-17(28-19(21-12)16-7-4-9-26-16)18(25)22-14-6-3-2-5-13(14)15-11-24-8-10-27-20(24)23-15/h2-7,9,11H,8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTOFTOHLSTGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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